molecular formula C9H14N2O2 B1449176 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1536184-51-6

7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No. B1449176
M. Wt: 182.22 g/mol
InChI Key: SGFMDFIYIRTHNG-UHFFFAOYSA-N
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Description

“7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione” is a chemical compound with the molecular formula C9H14N2O2 . It is a derivative of “1,3-Diazaspiro[4.4]nonane-2,4-dione”, which has the molecular formula C7H10N2O2 .


Molecular Structure Analysis

The molecular structure of “7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione” can be inferred from its molecular formula C9H14N2O2 . It is a spiro compound, which means it has two rings that share a single atom .

Scientific Research Applications

Chemical Synthesis and Properties

  • Chemical Synthesis Routes : It's been demonstrated that 1,2-diaza-1,3-butadienes can react with dimethyl malonate to produce new 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through a double ring closure process (Attanasi et al., 2001).
  • Orthogonal Linker for Solid-Phase Synthesis : The compound has been found useful as an orthogonal linker in the solid-phase synthesis of base-sensitive oligonucleotides (Leisvuori et al., 2008).
  • Crystal Structure Predictions : A study on the crystal structure prediction of (R/S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione, a molecule related to 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, showed its potential in optical activity despite lacking an asymmetric carbon atom (Willer et al., 2012).

Medical Research

  • Potential Anticonvulsant Agents : Research on the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones has provided insights into their potential as anticonvulsant agents (Lazić et al., 2017).

Miscellaneous Applications

  • Polytopal Equilibrium in Solution : The presence of polytopal Delta ⇌ Lambda equilibrium in spiroarsoranes, compounds related to 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, has been demonstrated, providing insights into the dynamic behavior of such compounds in solution (Tapia-Benavides et al., 2010).
  • Cascade Process to Spirodiones : A cascade process from N,O-diacyl hydroxylamines to 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones highlights the versatility of these compounds in chemical synthesis (Nazarian & Forsyth, 2021).

Future Directions

The future directions for the study of “7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione” and related compounds could include further exploration of their synthesis, chemical reactions, and potential biological activities. For instance, the potential of related compounds to inhibit the interaction between menin and MLL-1 suggests a possible avenue for future research .

properties

IUPAC Name

8,8-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-8(2)3-4-9(5-8)6(12)10-7(13)11-9/h3-5H2,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFMDFIYIRTHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C1)C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 2
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 3
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 4
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 5
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 6
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione

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